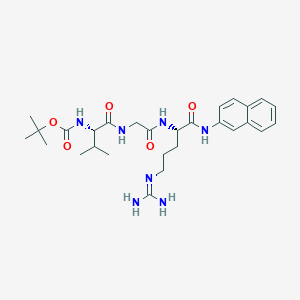
Boc-Val-Gly-Arg-|ANA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Val-Gly-Arg-|ANA is a chromogenic substrate used in various biochemical assays. The compound is composed of a sequence of amino acids: Boc-Valine-Glycine-Arginine, with a chromogenic group attached. This compound is particularly useful in detecting enzymatic activity, especially in the context of endotoxin detection.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Gly-Arg-|ANA typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino group of valine using a tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the attachment of the chromogenic group, which is often a p-nitroaniline (pNA) moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: Boc-Val-Gly-Arg-|ANA primarily undergoes hydrolysis reactions. The chromogenic group is released upon enzymatic cleavage, which can be detected spectrophotometrically. This reaction is crucial for its use in endotoxin detection assays .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffers at physiological pH. Enzymes such as serine proteases are commonly used to catalyze the reaction .
Major Products: The major product of the hydrolysis reaction is p-nitroaniline, which is detected as a measure of enzymatic activity .
科学研究应用
Boc-Val-Gly-Arg-|ANA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the detection of bacterial endotoxins using the Limulus amebocyte lysate (LAL) assay. This assay is crucial for ensuring the safety of medical devices and injectable drugs .
In addition to endotoxin detection, this compound is used in various enzyme activity assays. It serves as a substrate for serine proteases, allowing researchers to study enzyme kinetics and inhibitor screening .
作用机制
The mechanism of action of Boc-Val-Gly-Arg-|ANA involves its enzymatic cleavage by specific proteases. The chromogenic group, p-nitroaniline, is released upon cleavage, resulting in a measurable color change. This reaction is highly specific and sensitive, making it ideal for detecting trace amounts of endotoxins .
相似化合物的比较
Similar Compounds:
- Boc-Val-Pro-Arg-pNA
- Boc-Val-Pro-Arg-MCA
- Boc-Val-Gly-Arg-βNA
Uniqueness: Boc-Val-Gly-Arg-|ANA is unique due to its specific sequence of amino acids and the attached chromogenic group. This combination allows for highly sensitive and specific detection of enzymatic activity, particularly in the context of endotoxin detection .
Conclusion
This compound is a valuable compound in biochemical research, particularly for its role in endotoxin detection and enzyme activity assays. Its unique structure and reactivity make it an essential tool for researchers in various fields.
生物活性
Boc-Val-Gly-Arg-|ANA is a synthetic peptide with notable biological activities, particularly in the context of its role as a substrate for plasminogen activators. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 555.32 g/mol
- Purity : >96%
- Storage Conditions : -20 °C or below
This compound is a colorimetric substrate for plasminogen activators, which are serine proteases that cleave plasminogen to form active plasmin, leading to the degradation of fibrin polymers in blood clots. The activity of this compound can be quantified by measuring the release of beta-naphthylamine, which has an absorbance peak at 344 nm .
The primary biological activity of this compound involves its interaction with the plasminogen activation pathway:
- Activation of Plasminogen : The compound serves as a substrate for plasminogen activators, facilitating the conversion of plasminogen to plasmin.
- Fibrinolysis : Once activated, plasmin degrades fibrin clots, playing a crucial role in wound healing and tissue remodeling.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Plasminogen Activation : In vitro assays demonstrated that this compound effectively enhances plasminogen activation, as evidenced by increased levels of beta-naphthylamine release in response to plasminogen activators .
- Antifungal Activity : Although primarily studied for its role in fibrinolysis, related peptides have been assessed for antifungal properties. Research indicates that modifications in peptide structure can influence antifungal efficacy against various pathogens .
Case Studies
- Cardiovascular Applications : In studies focusing on thrombolytic therapy, this compound has shown promise as part of therapeutic regimens aimed at enhancing clot dissolution in patients experiencing myocardial infarction.
- Cancer Research : The compound's ability to modulate fibrinolysis has implications in cancer biology, where tumor-associated fibrin clots may impact metastasis. Research is ongoing to explore how enhancing fibrinolytic activity could influence tumor progression and treatment outcomes.
Comparative Analysis with Other Peptides
To understand the unique properties of this compound, a comparison with other related peptides is useful:
| Peptide | Molecular Weight | Activity Type | Key Findings |
|---|---|---|---|
| Boc-Val-Gly-Arg- | ANA | 555.32 g/mol | Plasminogen activation |
| Lys-Pro-Val | 341.43 g/mol | Antifungal | Limited antifungal activity against C. albicans |
| His-Phe-Arg-Trp | 494.56 g/mol | Antifungal | Significant antifungal activity against dermatophytes |
属性
分子式 |
C28H41N7O5 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O5/c1-17(2)23(35-27(39)40-28(3,4)5)25(38)32-16-22(36)34-21(11-8-14-31-26(29)30)24(37)33-20-13-12-18-9-6-7-10-19(18)15-20/h6-7,9-10,12-13,15,17,21,23H,8,11,14,16H2,1-5H3,(H,32,38)(H,33,37)(H,34,36)(H,35,39)(H4,29,30,31)/t21-,23-/m0/s1 |
InChI 键 |
CBRWKAJAJMFMSQ-GMAHTHKFSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















